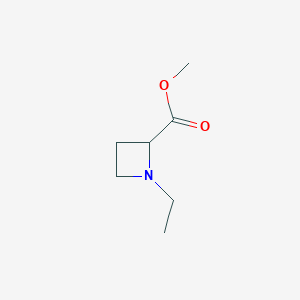

Methyl 1-ethylazetidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-ethylazetidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 1-ethylazetidine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethylazetidine with methyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-ethylazetidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Applications De Recherche Scientifique

Scientific Research Applications

Methyl 1-ethylazetidine-2-carboxylate has diverse applications:

Organic Synthesis

- Used as an intermediate in the synthesis of various organic compounds, facilitating the production of complex molecules.

Medicinal Chemistry

- Investigated for its potential as a pharmacological agent. Research indicates that derivatives of azetidine-2-carboxylic acids can act as inhibitors of enzymes such as angiotensin-converting enzyme, which is relevant for treating hypertension.

- Exhibits notable biological activities, particularly in modulating neurotransmitter receptors. This suggests potential applications in neuropharmacology.

Industrial Applications

- Utilized in the production of specialty chemicals and materials with unique properties due to its structural characteristics.

Case Studies and Research Findings

Recent studies have highlighted the synthesis and characterization of this compound, demonstrating its efficacy as a building block for biologically active molecules. For instance:

-

Enzyme Inhibition Studies:

- Research has shown that azetidine derivatives can effectively inhibit key enzymes involved in metabolic pathways.

- Specific studies have focused on the interaction between this compound and angiotensin-converting enzyme, revealing its potential therapeutic effects against hypertension.

- Neuropharmacological Research:

- Industrial Application Development:

Mécanisme D'action

The mechanism of action of methyl 1-ethylazetidine-2-carboxylate involves its interaction with specific molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include ester hydrolysis and subsequent reactions with cellular components .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 1-methylazetidine-2-carboxylate

- Ethyl 1-ethylazetidine-2-carboxylate

- Methyl 1-propylazetidine-2-carboxylate

Uniqueness

Methyl 1-ethylazetidine-2-carboxylate is unique due to its specific structural features, which confer distinct reactivity and properties compared to similar compounds. Its ethyl group at the nitrogen atom and the ester functionality make it a versatile intermediate in organic synthesis .

Activité Biologique

Methyl 1-ethylazetidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring, which is known for its role in various biological activities. The compound's structure can be represented as follows:

This structure allows for interactions with various biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives, including this compound, exhibit significant antimicrobial properties. Research has shown that modifications to the azetidine ring can enhance activity against specific pathogens. For instance, one study highlighted the improved minimum inhibitory concentration (MIC) of azetidine amide analogues against certain bacterial strains, suggesting that structural modifications can lead to increased potency against resistant strains .

The biological activity of this compound is thought to involve the inhibition of key enzymes or pathways in microbial cells. For example, the compound may interfere with the polyketide synthesis pathway, which is crucial for the survival of certain bacteria. The azetidine ring's orientation and substituents play a critical role in determining its interaction with target proteins .

Study 1: In Vitro Efficacy

A recent study evaluated the efficacy of this compound in vitro against various cancer cell lines. The results demonstrated that the compound exhibited cytotoxic effects at specific concentrations, with an IC50 value indicating effective growth inhibition in resistant cell lines. This suggests potential applications in cancer therapy, particularly for tumors exhibiting resistance to conventional treatments .

Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics in vivo. Data from animal models indicate that the compound achieves significant bioavailability, making it a candidate for further development in therapeutic applications. The half-life and clearance rates were assessed to understand its metabolic stability .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 115.16 g/mol |

| LogP | 1.5 |

| Solubility (water) | Moderate |

| IC50 (cancer cells) | 25 µM |

| MIC (bacterial strains) | 10 µg/mL |

Propriétés

IUPAC Name |

methyl 1-ethylazetidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-8-5-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWMJJIJEFFCJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.